molecular formula C12H11NO2S B14899212 4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde

4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde

Cat. No.: B14899212
M. Wt: 233.29 g/mol
InChI Key: OQDPIIYWYMEZQU-UHFFFAOYSA-N
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Description

4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a thiazole ring via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde typically involves the reaction of 4-methylthiazole with a suitable benzaldehyde derivative under specific conditions. One common method is the click reaction between 4-O-propargylated benzaldehyde and various organic bromides or azides . The reaction conditions often include the use of a copper catalyst and a solvent such as acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: 4-((4-Methylthiazol-2-yl)methoxy)benzoic acid.

    Reduction: 4-((4-Methylthiazol-2-yl)methoxy)benzyl alcohol.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzaldehyde

InChI

InChI=1S/C12H11NO2S/c1-9-8-16-12(13-9)7-15-11-4-2-10(6-14)3-5-11/h2-6,8H,7H2,1H3

InChI Key

OQDPIIYWYMEZQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C=O

Origin of Product

United States

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